(1-Aminoazetidin-3-yl)methanol
Overview
Description
Scientific Research Applications
Catalytic Applications
A catalyst based on the tris(triazolyl)methanol-Cu(I) structure has been developed, demonstrating high activity in Huisgen 1,3-dipolar cycloadditions. This catalyst, formed from a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, operates effectively in water or under neat conditions with low catalyst loadings and short reaction times, showing compatibility with free amino groups (Ozcubukcu et al., 2009).
Interaction with Cyclodextrins
The influence of methanol and cyclodextrin cavity size on the stoichiometry and binding constant of a newly synthesized amino acid derivative was studied. This research demonstrates how methanol concentration affects the equilibrium constant with β-cyclodextrin and γ-cyclodextrin, indicating the formation of ternary complexes (Mrozek et al., 2002).
Enantioselective Catalysis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This highlights the potential of using four-membered heterocycle-based backbones for chiral induction in asymmetric synthesis (Wang et al., 2008).
Sensor Applications
Optically pure aziridin-2-yl methanols have been used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This application demonstrates the potential of such compounds in determining enantiomeric excess (ee) values, leveraging the free NH and OH groups for good recognition (Malinowska et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-aminoazetidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-1-4(2-6)3-7/h4,7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFQDNXDQXSCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.